Cyclazosin hydrochloride is derived from the structural modification of existing quinazoline compounds, specifically designed to enhance selectivity towards the alpha-1B adrenoceptor subtype. It is categorized as an alpha-1 adrenoceptor antagonist, which plays a critical role in vasodilation and blood pressure regulation .
The synthesis of cyclazosin hydrochloride involves several key steps that can be summarized as follows:
The entire process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.
Cyclazosin hydrochloride possesses a complex molecular structure characterized by its quinazoline core and an octahydroquinoxaline moiety. The molecular formula is with a molecular weight of approximately 360.43 g/mol.
Cyclazosin undergoes various chemical reactions that are crucial for modifying its properties or synthesizing derivatives:
These reactions are essential for exploring structure-activity relationships and enhancing therapeutic profiles.
Cyclazosin exerts its pharmacological effects primarily through selective antagonism of alpha-1B adrenoceptors. This mechanism involves:
This mechanism underscores the therapeutic potential of cyclazosin in treating hypertension and related cardiovascular conditions.
Cyclazosin hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its suitability for clinical applications.
Cyclazosin hydrochloride has several important applications in scientific research and medicine:
Cyclazosin hydrochloride, systematically designated as [(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone hydrochloride, is a quinazoline-based α₁-adrenoceptor antagonist. Its molecular formula is C₂₃H₂₈ClN₅O₄, with a molecular weight of 474.0 g/mol [4]. The compound features a complex tetracyclic structure comprising a quinazoline ring linked to an octahydroquinoxaline moiety via an amide bond, with a furan-2-carbonyl group at the N1 position.
A defining characteristic is its chiral cis-octahydroquinoxaline system, where the (4aR,8aS) stereochemistry is critical for α₁B-adrenoceptor selectivity [3] . Enantiomeric inversion to (4aS,8aR) configuration (as in (–)-cyclazosin) drastically reduces both binding affinity and subtype selectivity. Radioreceptor binding assays on human cloned α₁-adrenoceptors reveal exceptional selectivity:
Table 1: Molecular Identity of Cyclazosin Hydrochloride
Property | Value | |
---|---|---|
CAS Number (free base) | 139953-73-4 | |
CAS Number (hydrochloride) | 146929-33-1 | |
IUPAC Name | [(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone hydrochloride | |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
Hydrogen Bond Acceptors | 8 | |
Hydrogen Bond Donors | 1 | |
XLogP3 | 3.4 | [4] [9]. |
Cyclazosin hydrochloride presents as a white to off-white crystalline solid with a melting point range of 150–160°C, indicative of high thermal stability . It exhibits moderate aqueous solubility (≥10 mg/mL), facilitating formulation for in vitro and in vivo studies, and is soluble in polar organic solvents like methanol and dimethyl sulfoxide [8] [9]. The compound remains stable under standard storage conditions but may degrade under prolonged exposure to strong oxidizers or extreme pH.
Crystallographic studies highlight a planar quinazoline ring and twisted boat conformation of the octahydroquinoxaline system. The furan carbonyl group engages in intramolecular hydrogen bonding with the quinazoline N-H, enhancing rigidity. This configuration creates distinct hydrophobic (furan and quinazoline) and hydrophilic (secondary amine and protonated piperazine) domains, essential for receptor docking [3] .
Table 2: Physicochemical Parameters
Property | Value | |
---|---|---|
Appearance | White to off-white crystals | |
Melting Point | 150–160°C | |
Solubility (Water) | ≥10 mg/mL | |
Solubility (Methanol) | ~1 mg/mL | |
pKa (Amino Group) | ~8.5 (estimated) | [8] [9]. |
The synthesis of cyclazosin hydrochloride involves sequential heterocycle formation and stereoselective coupling:
Key structural analogues have been developed to optimize α₁B-selectivity:
Cyclazosin hydrochloride exhibits unparalleled α₁B-subtype selectivity among clinically studied α₁-antagonists. Unlike nonselective agents (e.g., prazosin) or α₁A-preferring drugs (e.g., tamsulosin), cyclazosin’s >40-fold binding preference for α₁B over α₁A/α₁D positions it as a unique pharmacological tool [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0